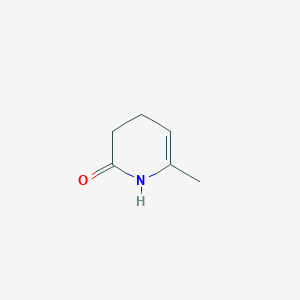

3,4-Dihydro-6-methyl-2-pyridone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydro-6-methyl-2-pyridone is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

DHP and its derivatives exhibit a range of biological activities, making them valuable in drug discovery. Notably, they have shown potential as:

- Antitumor Agents : DHP derivatives have been investigated for their ability to inhibit tumor growth. For instance, compounds derived from DHP have been linked to anti-cancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : Some DHP derivatives possess anti-HIV activity, which is crucial for developing therapeutic agents against viral infections .

- Cardiotonic Drugs : DHP analogs like Milrinone and Amrinone are used clinically for their cardiotonic effects in treating heart failure .

Synthesis of Bioactive Molecules

DHP serves as a building block for synthesizing various bioactive compounds. For example:

- Synthetic Precursor : DHP is utilized in the synthesis of selective α1a adrenergic receptor antagonists and Rho-kinase inhibitors, which are important in managing cardiovascular diseases .

- Multicomponent Reactions (MCR) : The synthesis of DHP through MCR allows for efficient production of polysubstituted derivatives with significant biological activity .

Chromatographic Techniques

DHP can be effectively analyzed using high-performance liquid chromatography (HPLC). Specific applications include:

- Separation Techniques : DHP has been successfully separated on Newcrom R1 HPLC columns using acetonitrile-water-phosphoric acid mixtures as mobile phases. This method is scalable and suitable for pharmacokinetic studies .

- Mass Spectrometry Compatibility : Adjustments in the mobile phase to use formic acid instead of phosphoric acid enhance compatibility with mass spectrometric analysis, facilitating detailed compound characterization .

Electrochemical Behavior Studies

Recent studies have explored the electrochemical properties of DHP derivatives, which are crucial for their application in sensors and biosensors:

- Voltammetric Analysis : DHP compounds were subjected to cyclic voltammetry (CV) and square wave voltammetry (SWV) to assess their electrochemical activity in different pH environments. The findings indicated that the electrochemical behavior is significantly influenced by substituents on the pyridone ring .

- Theoretical Support : Density Functional Theory (DFT) calculations were employed to correlate experimental data with theoretical predictions regarding the stability and electroactivity of various DHP derivatives .

Synthesis Case Study

A notable case study involved the one-pot synthesis of polysubstituted dihydropyridones using cyanoacetamide, aryl aldehydes, and ethyl acetoacetate under reflux conditions. This method yielded 54–68% efficiency while employing neutral conditions that simplify the reaction setup .

In another study, researchers synthesized a series of DHP derivatives and evaluated their antitumor activity against various cancer cell lines. The results demonstrated that specific substitutions on the pyridone ring enhanced cytotoxicity compared to non-substituted analogs .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Agents | Induces apoptosis; inhibits tumor growth |

| Antiviral Properties | Effective against HIV | |

| Cardiotonic Drugs | Used in heart failure treatment | |

| Analytical Chemistry | HPLC Analysis | Scalable separation methods |

| Mass Spectrometry | Enhanced compatibility with formic acid | |

| Electrochemistry | Voltammetric Analysis | Electrochemical behavior varies with pH |

Analyse Des Réactions Chimiques

Nonconventional Energy Sources

Green synthesis methods improve efficiency and reduce environmental impact:

Key Findings :

-

IR irradiation reduces reaction time by 90% compared to thermal methods .

-

Microwave activation achieves near-quantitative yields in minutes .

Bromination

-

Conditions : Room temperature in dichloromethane.

-

Products : Brominated derivatives at the C-5 position, enabling further cross-coupling reactions .

Oxidation

-

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

-

Conditions : Mild conditions in dichloromethane.

Tandem Isomerization–Ring-Closing Metathesis (RCM)

-

Conditions : Heating in toluene.

Comparative Analysis of Synthetic Routes

| Parameter | Conventional | IR | MW | Ultrasound |

|---|---|---|---|---|

| Yield | 78–93% | 50–75% | 80–86% | 60–75% |

| Time | 3–6 hours | 3 hours | 5 minutes | 30 minutes |

| Solvent Use | Acetic acid | Solvent-free | Solvent-free | Ethanol |

| Environmental Impact | Moderate | Low | Low | Moderate |

Structural and Mechanistic Insights

Propriétés

Numéro CAS |

10333-14-9 |

|---|---|

Formule moléculaire |

C6H9NO |

Poids moléculaire |

111.14 g/mol |

Nom IUPAC |

6-methyl-3,4-dihydro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |

Clé InChI |

AKOQCIDGAATASX-UHFFFAOYSA-N |

SMILES |

CC1=CCCC(=O)N1 |

SMILES canonique |

CC1=CCCC(=O)N1 |

Key on ui other cas no. |

10333-14-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.